molecular formula C12H15N5OS B2837748 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1448066-62-3

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2837748
CAS RN: 1448066-62-3
M. Wt: 277.35
InChI Key: UZQOFGARSDDZJU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiadiazole ring, and a carboxamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and thiadiazole rings, both of which are heterocyclic compounds containing nitrogen and sulfur atoms respectively. The cyclopropyl group attached to the pyrazole ring and the methyl group attached to the thiadiazole ring would add to the complexity of the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole and thiadiazole rings, as well as the carboxamide group. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents, while the presence of the nonpolar cyclopropyl and methyl groups could increase its solubility in nonpolar solvents .

Scientific Research Applications

Inhibitory Effect on Photosynthetic Electron Transport

A study on pyrazole derivatives, including compounds with structural similarities to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, revealed their potential as inhibitors of photosynthetic electron transport. These compounds were evaluated for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts. A few of these compounds exhibited significant inhibitory properties in the micromolar range, comparable to commercial herbicides targeting the same pathway, demonstrating their potential as herbicidal agents (Vicentini et al., 2005).

Synthesis Methodologies

Research has been conducted on the synthesis of related pyrazole and thiadiazole derivatives. One study detailed a new procedure for synthesizing 4H-pyrazolo[1,5-c][1,3,5]thiadiazine-4-thiones, showcasing the chemical flexibility and reactivity of the pyrazole-thiadiazole framework, which is crucial for developing novel compounds with potential biological or agricultural applications (Vicentini et al., 1994).

Biological and Antimicrobial Activity

Another dimension of research focuses on the antimicrobial and antitumor activities of pyrazole derivatives. Compounds with pyrazole-thiadiazole structures have been evaluated for their bactericidal, pesticidal, herbicidal, and antimicrobial activities. For instance, tetrazolyl pyrazole amides have shown interesting bioactive properties, underscoring the therapeutic potential of these compounds in various domains, including as potent antitumor agents and in the design of new antimicrobial drugs (Hu et al., 2011).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Based on its structure, it could potentially be irritating to the skin and eyes, and could be harmful if swallowed or inhaled .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro and in vivo studies, as well as computational modeling .

properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS/c1-7-11(19-16-14-7)12(18)13-6-9-5-10(8-3-4-8)17(2)15-9/h5,8H,3-4,6H2,1-2H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQOFGARSDDZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=NN(C(=C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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